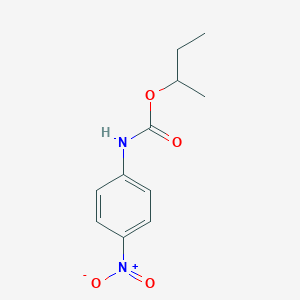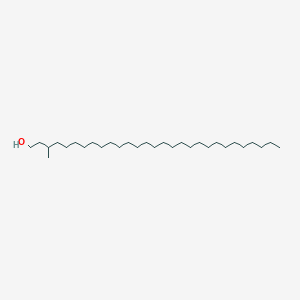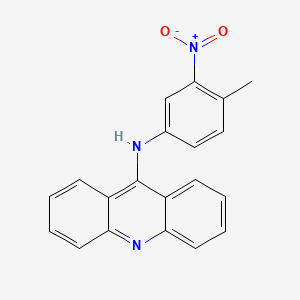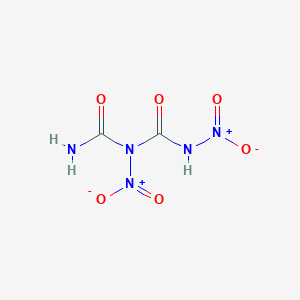phosphanium bromide CAS No. 141951-48-6](/img/structure/B12546250.png)
[2-(3-Hydroxypropoxy)-2-oxoethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphonium group imparts unique properties to the molecule, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromoethyl acetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Formation of triphenylphosphine derivatives.
Substitution: Formation of various substituted triphenylphosphonium compounds.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of complex molecules.
Biology
In biological research, the compound is studied for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria, making it useful for studying mitochondrial function and dysfunction.
Medicine
In medicine, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and related disorders.
Industry
In industrial applications, the compound is used as a catalyst or catalyst precursor in various chemical processes. Its unique properties make it valuable for enhancing the efficiency and selectivity of catalytic reactions.
作用機序
The mechanism of action of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets, primarily within the mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondrial matrix, where it can exert its effects. The compound may interact with mitochondrial enzymes, affecting their activity and influencing mitochondrial function. Additionally, it may participate in redox reactions, impacting the cellular redox state and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium chloride
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium iodide
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium fluoride
Uniqueness
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is unique due to its specific combination of functional groups and the presence of the bromide ion. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The bromide ion can influence the compound’s reactivity and interactions with other molecules, providing unique opportunities for its use in various applications.
特性
CAS番号 |
141951-48-6 |
|---|---|
分子式 |
C23H24BrO3P |
分子量 |
459.3 g/mol |
IUPAC名 |
[2-(3-hydroxypropoxy)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24O3P.BrH/c24-17-10-18-26-23(25)19-27(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,24H,10,17-19H2;1H/q+1;/p-1 |
InChIキー |
ABARRFMDHPFUGB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(=O)OCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


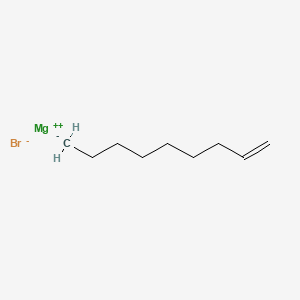

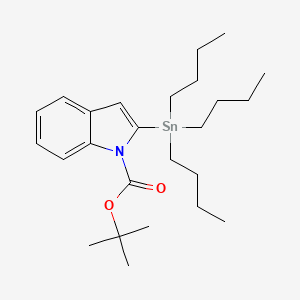
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)

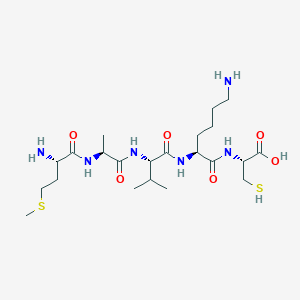
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)

